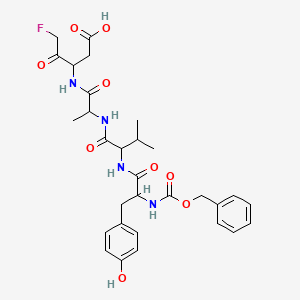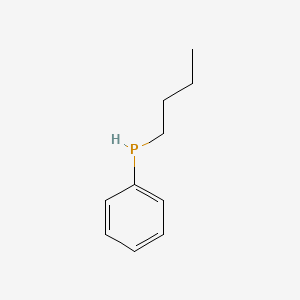
Butyl(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a butyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines, such as this compound, are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of butylmagnesium bromide with phenylphosphine chloride under controlled conditions. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Butyl(phenyl)phosphane finds applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of Butyl(phenyl)phosphane involves its ability to act as a nucleophile or a ligand in various chemical reactions. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. Additionally, the compound can undergo nucleophilic attack on electrophilic substrates, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Butyl(diphenyl)phosphane: Similar to Butyl(phenyl)phosphane but with two phenyl groups and one butyl group.
Phenyl(diethyl)phosphane: Contains two ethyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to its specific combination of butyl and phenyl groups, which imparts distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
10251-55-5 |
|---|---|
Molekularformel |
C10H15P |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
butyl(phenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI-Schlüssel |
PVWYTIFUYYJMQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCPC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
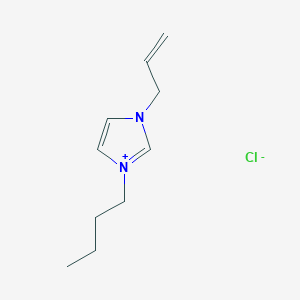

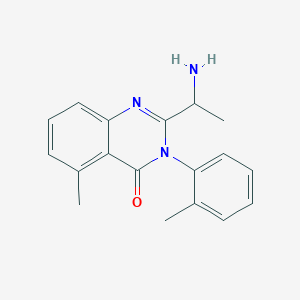
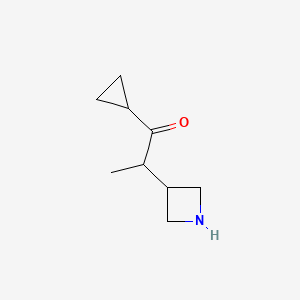
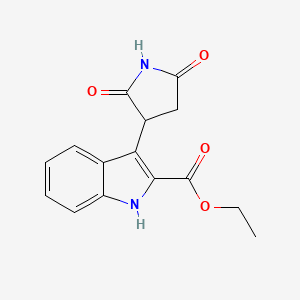
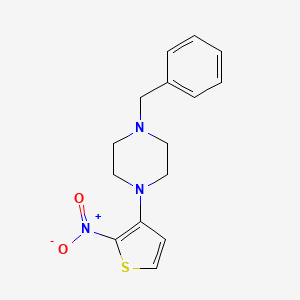

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
